molecular formula C19H20N4OS B4972792 1-[5-METHYL-2-(1H-PYRROL-1-YL)-1,3-THIAZOLE-4-CARBONYL]-4-PHENYLPIPERAZINE

1-[5-METHYL-2-(1H-PYRROL-1-YL)-1,3-THIAZOLE-4-CARBONYL]-4-PHENYLPIPERAZINE

Cat. No.: B4972792
M. Wt: 352.5 g/mol
InChI Key: KWRFEQHDGMKDDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-METHYL-2-(1H-PYRROL-1-YL)-1,3-THIAZOLE-4-CARBONYL]-4-PHENYLPIPERAZINE is a complex organic compound that features a unique combination of pyrrole, thiazole, and piperazine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 1-[5-METHYL-2-(1H-PYRROL-1-YL)-1,3-THIAZOLE-4-CARBONYL]-4-PHENYLPIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrrole Moiety: The pyrrole ring is introduced via condensation reactions involving suitable amines and aldehydes.

    Coupling with Piperazine: The final step involves coupling the thiazole-pyrrole intermediate with piperazine derivatives under controlled conditions to form the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-[5-METHYL-2-(1H-PYRROL-1-YL)-1,3-THIAZOLE-4-CARBONYL]-4-PHENYLPIPERAZINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrrole and thiazole rings, using halogenating agents or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-[5-METHYL-2-(1H-PYRROL-1-YL)-1,3-THIAZOLE-4-CARBONYL]-4-PHENYLPIPERAZINE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[5-METHYL-2-(1H-PYRROL-1-YL)-1,3-THIAZOLE-4-CARBONYL]-4-PHENYLPIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with cellular receptors to alter signal transduction processes.

Comparison with Similar Compounds

1-[5-METHYL-2-(1H-PYRROL-1-YL)-1,3-THIAZOLE-4-CARBONYL]-4-PHENYLPIPERAZINE can be compared with other similar compounds, such as:

    Pyrrole Derivatives: Compounds containing the pyrrole ring, known for their diverse biological activities.

    Thiazole Derivatives: Thiazole-containing compounds, which are often used in medicinal chemistry for their therapeutic potential.

    Piperazine Derivatives: Piperazine-based compounds, widely studied for their pharmacological properties.

The uniqueness of this compound lies in its combination of these three moieties, which may confer distinct biological activities and applications not observed in simpler analogs.

Properties

IUPAC Name

(5-methyl-2-pyrrol-1-yl-1,3-thiazol-4-yl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4OS/c1-15-17(20-19(25-15)23-9-5-6-10-23)18(24)22-13-11-21(12-14-22)16-7-3-2-4-8-16/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWRFEQHDGMKDDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N2C=CC=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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